1-Cyano-2-(ethoxymethyl)guanidine
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Overview
Description
1-Cyano-2-(ethoxymethyl)guanidine is a chemical compound with the molecular formula C5H10N4O. It is a derivative of guanidine, a functional group known for its high basicity and ability to form hydrogen bonds.
Preparation Methods
The synthesis of 1-Cyano-2-(ethoxymethyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method includes the use of cyanamides that react with derivatized amines. Transition-metal-catalyzed guanidine synthesis is also a viable approach, involving catalytic guanylation reactions of amines with carbodiimides . Industrial production methods often employ scalable and efficient catalytic processes to ensure high yields and purity.
Chemical Reactions Analysis
1-Cyano-2-(ethoxymethyl)guanidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the cyano group can be replaced by other nucleophiles under appropriate conditions.
Condensation: This compound can participate in condensation reactions with nitriles to form guanidines and melamine derivatives
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyano-2-(ethoxymethyl)guanidine has a wide range of scientific research applications:
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying molecular interactions and enzyme mechanisms.
Industry: It is used in the production of adhesives, resins, and as a curing agent for epoxy resins.
Mechanism of Action
The mechanism of action of 1-Cyano-2-(ethoxymethyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. In biological systems, guanidine compounds can inhibit voltage-gated potassium channels, leading to enhanced release of neurotransmitters such as acetylcholine . This mechanism underlies its potential therapeutic applications in neuromuscular diseases.
Comparison with Similar Compounds
1-Cyano-2-(ethoxymethyl)guanidine can be compared with other guanidine derivatives such as:
2-Cyanoguanidine: Known for its use in the synthesis of melamine and as a slow-release fertilizer.
N,N’-Disubstituted guanidines: These compounds are used in pharmaceuticals and organocatalysis.
Therbogrel: A tris-substituted guanidine with activity similar to aspirin, used as a thromboxane A2 receptor/synthase inhibitor.
The uniqueness of this compound lies in its specific structural features and the resulting chemical reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
51209-99-5 |
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Molecular Formula |
C5H10N4O |
Molecular Weight |
142.16 g/mol |
IUPAC Name |
1-cyano-2-(ethoxymethyl)guanidine |
InChI |
InChI=1S/C5H10N4O/c1-2-10-4-9-5(7)8-3-6/h2,4H2,1H3,(H3,7,8,9) |
InChI Key |
GYOFNDXYYZXBMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOCN=C(N)NC#N |
Origin of Product |
United States |
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